

DMP-543: A Pharmacological Probe for Investigating Kv7 Channel Function

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Compound of Interest

Compound Name: *Dmp-543*

Cat. No.: *B1670832*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543, a potent Kv7 potassium channel blocker, serves as a critical pharmacological tool for the elucidation of Kv7 channel physiology and pathophysiology. As an analog of linopirdine, **DMP-543** exhibits enhanced potency in blocking Kv7 channels and subsequently augmenting neurotransmitter release, particularly acetylcholine.[1] This document provides detailed application notes and experimental protocols for the utilization of **DMP-543** in studying Kv7 channels, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

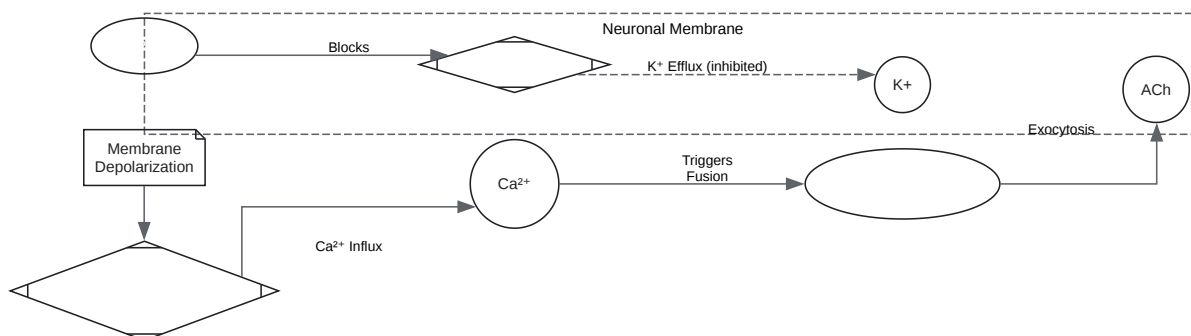
Property	Value	Reference
Chemical Name	10,10-bis[(2-Fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone	[2][3]
Synonyms	XR-543	[4]
Molecular Formula	C ₂₆ H ₁₈ F ₂ N ₂ O	[5]
Molecular Weight	412.44 g/mol	[2][3]
CAS Number	160588-45-4	[5]
Appearance	Solid	[5]
Purity	≥98%	[5]
Solubility	DMSO: 30 mg/mL	[5]
Storage	-20°C	[5]

Note: **DMP-543** is known to have certain liabilities, including acid instability, insolubility, and lipophilicity, which should be considered in experimental design.[6]

Mechanism of Action

DMP-543 is a potent blocker of voltage-gated Kv7 channels, particularly showing inhibitory activity on Kv7.2 and Kv7.2/7.3 channels.[5][6] These channels are responsible for the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[7] By blocking Kv7 channels, **DMP-543** reduces the outward potassium flow, leading to membrane depolarization. This depolarization enhances the evoked release of various neurotransmitters, including acetylcholine (ACh), dopamine, and glutamate. [3][8]

The following diagram illustrates the proposed mechanism of action of **DMP-543** on a neuron:



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Mechanism of **DMP-543** induced Acetylcholine Release.

Quantitative Data

The following tables summarize the reported potency of **DMP-543** from various in vitro and in vivo studies.

Table 1: In Vitro Potency of **DMP-543**

Parameter	Assay	Preparation	Value	Reference
EC ₅₀	[³ H]-ACh Release Enhancement	Rat brain slices	700 nM	[1][4]
EC ₅₀	[³ H]-ACh Release Enhancement	Rat hippocampal slices	700 nM	[2][3][8]
EC ₅₀	Dopamine Release Enhancement	Not specified	0.25 μM	[3][8]
EC ₅₀	Glutamate Release Enhancement	Not specified	0.22 μM	[3][8]
IC ₅₀	Kv7.2 Channel Inhibition	Thallium flux assay	0.048 μM	[5]

 Table 2: In Vivo Efficacy of **DMP-543**

Parameter	Animal Model	Effect	Dose	Duration	Reference
Acetylcholine Levels	Rat	>100% increase in hippocampal levels	1 mg/kg, p.o.	> 3 hours	[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure **DMP-543** Blockade of Kv7 Currents

This protocol is designed to assess the inhibitory effect of **DMP-543** on Kv7 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

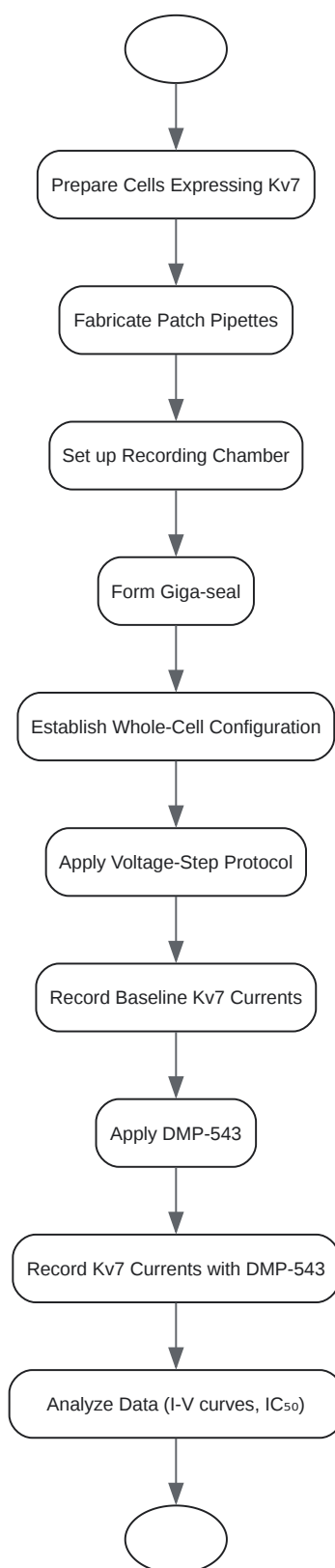
Materials:

- HEK293 cells transiently or stably expressing the Kv7 channel subtype of interest (e.g., Kv7.2/7.3).
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
- **DMP-543** stock solution (10 mM in DMSO).
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pipette fabrication.

Procedure:

- Cell Preparation: Plate cells expressing the Kv7 channel of interest onto glass coverslips 24-48 hours before the experiment.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
- Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell at a holding potential of -80 mV.

- Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms to elicit Kv7 currents.
- Return to the holding potential for 1 second between steps.
- Baseline Recording: Record baseline Kv7 currents in the absence of **DMP-543**.
- **DMP-543** Application: Perfuse the recording chamber with external solution containing the desired concentration of **DMP-543** (e.g., 10 nM - 10 μ M). Allow 2-5 minutes for the drug to equilibrate.
- Post-Drug Recording: Repeat the voltage-clamp protocol to record Kv7 currents in the presence of **DMP-543**.
- Data Analysis:
 - Measure the peak outward current at each voltage step before and after **DMP-543** application.
 - Construct current-voltage (I-V) relationship plots.
 - Calculate the percentage of current inhibition at each voltage.
 - Generate a concentration-response curve to determine the IC₅₀ of **DMP-543**.



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Workflow for Electrophysiological Characterization.

Protocol 2: [³H]-Acetylcholine Release Assay from Rat Brain Slices

This protocol measures the ability of **DMP-543** to enhance potassium-evoked [³H]-ACh release from brain tissue.

Materials:

- Rat brain (hippocampus or cortex).
- Krebs-Ringer Bicarbonate (KRB) buffer (in mM): 118 NaCl, 4.7 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.7 Glucose, bubbled with 95% O₂/5% CO₂.
- High K⁺ KRB buffer (25 mM KCl, with NaCl adjusted to maintain osmolarity).
- [³H]-Choline chloride.
- **DMP-543** stock solution (10 mM in DMSO).
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.

Procedure:

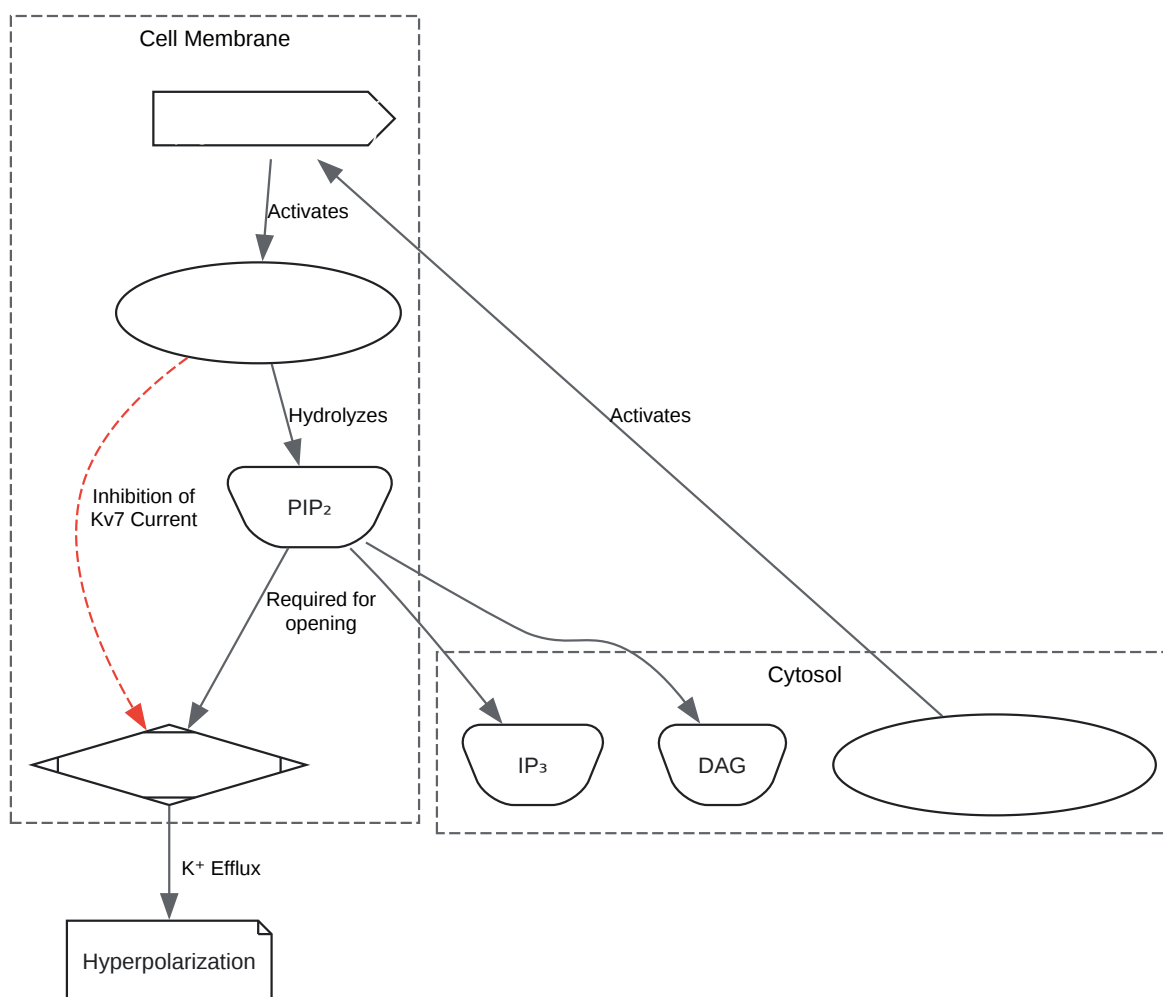
- Tissue Preparation:
 - Rapidly dissect the desired brain region (e.g., hippocampus) in ice-cold KRB buffer.
 - Prepare 300-400 μm thick slices using a tissue chopper or vibratome.
- [³H]-Choline Loading:
 - Incubate the slices in KRB buffer containing [³H]-Choline (e.g., 0.1 μM) for 30 minutes at 37°C, continuously bubbled with 95% O₂/5% CO₂.
- Superfusion:

- Transfer the slices to a superfusion chamber and perfuse with warm (37°C), oxygenated KRB buffer at a flow rate of 0.5-1 mL/min for 60-90 minutes to wash out excess [³H]-Choline.
- Baseline Release:
 - Collect fractions of the superfusate at regular intervals (e.g., 3 minutes) to measure basal [³H]-ACh release.
- Potassium Stimulation (S1):
 - Switch the perfusion to high K⁺ KRB buffer for a short period (e.g., 2-3 minutes) to evoke [³H]-ACh release.
- Drug Application:
 - Switch back to normal KRB buffer. After a washout period, introduce KRB buffer containing the desired concentration of **DMP-543**.
- Second Potassium Stimulation (S2):
 - While in the presence of **DMP-543**, perform a second stimulation with high K⁺ KRB buffer.
- Radioactivity Measurement:
 - Add scintillation fluid to each collected fraction and to the superfused tissue at the end of the experiment.
 - Measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate the fractional release of [³H]-ACh for each sample.
 - Express the evoked release as the ratio of the release during the second stimulation (S2) to the first stimulation (S1).

- Compare the S2/S1 ratio in the presence and absence of **DMP-543** to determine its effect on neurotransmitter release.

Signaling Pathways

Kv7 channels are modulated by various intracellular signaling pathways. A key regulatory mechanism involves Gq-protein coupled receptors (GPCRs) and the subsequent depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂).



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Modulation of Kv7 Channels by Gq-coupled Receptors and PIP₂.

This pathway illustrates that activation of Gq-coupled receptors leads to the hydrolysis of PIP₂, a membrane phospholipid essential for Kv7 channel function. The resulting depletion of PIP₂ causes the closure of Kv7 channels, leading to neuronal depolarization. **DMP-543**, by directly blocking the channel, acts downstream of this signaling cascade.

Conclusion

DMP-543 is a valuable pharmacological tool for investigating the role of Kv7 channels in neuronal function and as a potential therapeutic agent. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize **DMP-543** in their studies. Careful consideration of its chemical properties and mechanism of action will ensure the generation of robust and reliable data.

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